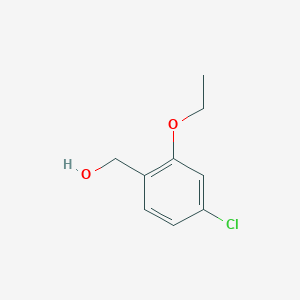

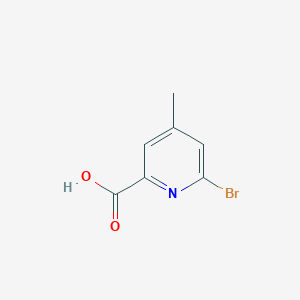

![molecular formula C12H12N2O3 B2465815 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 732206-58-5](/img/structure/B2465815.png)

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid, also known as MMIA, is a chemical compound that belongs to the imidazole family. It is a white crystalline powder with a molecular weight of 243.25 g/mol. MMIA is a promising compound with potential applications in scientific research. In

Aplicaciones Científicas De Investigación

Synthesis and pKa Determination

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid and its derivatives have been explored in the context of synthesis and chemical properties. One study involved the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters, which are closely related to the compound . These compounds serve as building blocks for creating active-site model compounds of cytochrome c oxidase (CcO), a key enzyme in cellular respiration. The study also determined the pKa values of these compounds, providing insights into their chemical behavior and potential applications in modeling proton transfer processes in CcO (Collman, Wang, Zhong, & Zeng, 2000).

Structural and Antifungal Studies

Another research focus is on the structural analysis and biological activity of similar imidazole compounds. A study investigated the intermolecular interactions and energy frameworks of three 4-aryl-2-methyl-1H-imidazoles, including a compound with a 4-methoxyphenyl group. This study found that the substituent groups significantly influence the acid-base properties of the imidazole nucleus and consequently affect their antifungal activity. The variation in electronic nature of substituents like the methoxy group alters the strength of intermolecular interactions and impacts biological activity against pathogens like C. neoformans (Macías, Elejalde, Butassi, Zacchino, & Portilla, 2018).

Corrosion Inhibition

The chemical attributes of 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid derivatives have also been explored in corrosion inhibition. A study on three new imidazole derivatives highlighted their role in mitigating corrosion in acidic solutions. These derivatives, including compounds with methoxyphenyl groups, demonstrated significant efficiency in protecting materials like mild steel from corrosion. This indicates potential applications in industrial settings where corrosion resistance is crucial (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).

Medicinal Chemistry

In the field of medicinal chemistry, imidazole derivatives, including those with a 4-methoxyphenyl group, have been synthesized and characterized for their biological activities. These compounds, with their ionizable aromatic imidazole rings, are of interest due to their potential antimicrobial and anticancer activities. The versatility of imidazole ring chemistry and its importance in pharmacokinetics highlight the potential for developing new therapeutic agents (Ramanathan, 2017).

Molecular Framework Construction

Furthermore, 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid derivatives are used in constructing metal-organic frameworks (MOFs). These frameworks are constructed using multifunctional imidazole dicarboxylates as spacers, demonstrating the compound's ability to form complex structures with metal ions. Such MOFs have potential applications in materials science, catalysis, and gas storage (Xiong, Shi, Li, Zhu, & Li, 2013).

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUPRYABWLCBQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

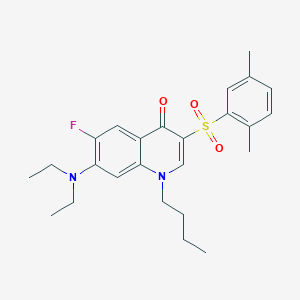

![3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465734.png)

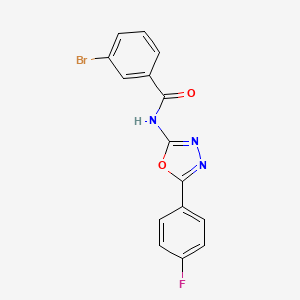

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2465736.png)

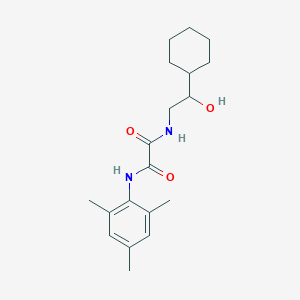

![4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2465740.png)

![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile](/img/structure/B2465741.png)

![Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2465742.png)

![1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-](/img/structure/B2465748.png)

![6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid](/img/structure/B2465754.png)